molecular formula C29H27N5O2S B11323503 {4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone

{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11323503
M. Wt: 509.6 g/mol
InChI Key: QZMYWLRAOBCOBC-UHFFFAOYSA-N
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Description

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

The synthesis of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl and phenyl groups: These groups can be introduced via Suzuki or Stille coupling reactions.

    Attachment of the thiophene-2-carbonyl group: This step may involve acylation reactions using thiophene-2-carbonyl chloride.

    Final piperazine ring formation: The piperazine ring can be formed through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Stille couplings, to introduce various substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may find use in the development of new catalysts or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Thiophene-containing compounds: Compounds with thiophene rings are known for their electronic properties and can be used in materials science.

    Piperazine derivatives: These compounds are commonly used in medicinal chemistry for their ability to interact with various biological targets.

The uniqueness of 1-[7-(4-ETHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE lies in its combination of these structural features, which may confer distinct properties and applications.

Properties

Molecular Formula

C29H27N5O2S

Molecular Weight

509.6 g/mol

IUPAC Name

[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C29H27N5O2S/c1-2-36-23-12-10-22(11-13-23)34-19-24(21-7-4-3-5-8-21)26-27(30-20-31-28(26)34)32-14-16-33(17-15-32)29(35)25-9-6-18-37-25/h3-13,18-20H,2,14-17H2,1H3

InChI Key

QZMYWLRAOBCOBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=CS5)C6=CC=CC=C6

Origin of Product

United States

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